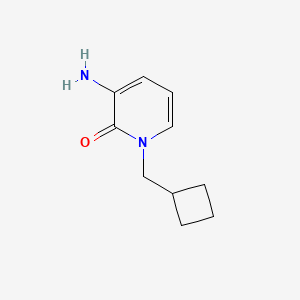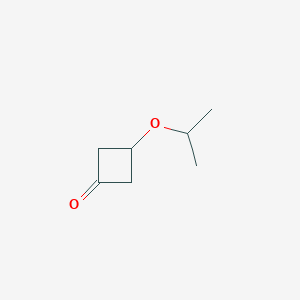
3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Übersicht
Beschreibung
“3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole scaffold is known for its wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves retaining the active fragment of a lead compound while introducing potentially active fragments . The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” includes a five-membered 1,3,4-oxadiazole ring, which contains two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been shown to undergo various chemical reactions, making them important for molecule planning due to their unique structural characteristics and biological potential .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” include a molecular weight of 226.03 . The compound has a boiling point of 342.7±52.0 °C and a density of 1.604±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Magnetic Properties :
- 1,3,4-Oxadiazole derivatives have been utilized in creating coordination polymers with intriguing structural diversities and magnetic properties. Such polymers have shown potential in applications ranging from molecular magnetism to material sciences (Ding et al., 2017).
Luminescent Properties and Sensing Applications :
- These compounds exhibit strong fluorescent emissions, making them suitable for luminescent applications. Specifically, certain derivatives have demonstrated high sensitivity for detecting anion pollutants in aqueous solutions, highlighting their potential in environmental monitoring (Ding et al., 2017).
Material Chemistry - Synthesis of Polyimides :
- In material chemistry, 1,3,4-oxadiazole-based compounds have been used to synthesize thermally stable polyimides and poly(amide-imide), which are notable for their solubility and thermal behavior. These polymers have potential applications in high-temperature environments and as materials for adsorbing metal ions from solutions (Mansoori et al., 2012).
Electronic Applications - OLEDs :
- Certain 1,3,4-oxadiazole derivatives are used in organic light-emitting diodes (OLEDs) as electron-transporting materials. These derivatives contribute to reduced driving voltages and high efficiency in OLEDs, indicating their significance in the field of electronic display technologies (Shih et al., 2015).
Pharmaceutical Research - Anticancer and Antimicrobial Agents :
- In pharmaceutical research, 1,3,4-oxadiazole compounds have been synthesized and evaluated for their anticancer and antimicrobial activities. Some of these compounds have shown significant activity against various cancer cell lines and mycobacterial strains, suggesting their potential as therapeutic agents (Abdo & Kamel, 2015), (Navarrete-Vázquez et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWXQGKJEUSYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |
CAS RN |
1159979-16-4 | |
| Record name | 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





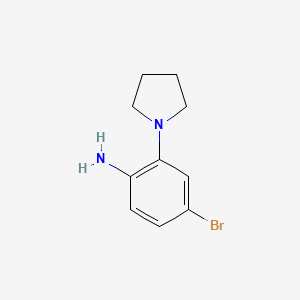
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)

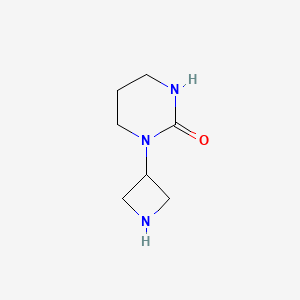

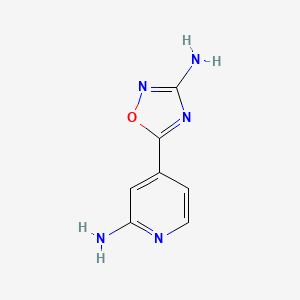


![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)
